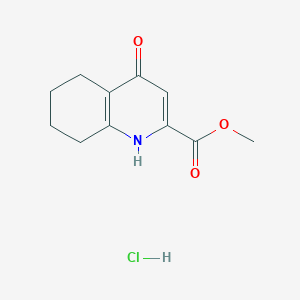
Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 . This compound belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The typical Hantzsch reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate in acetic acid or refluxing ethanol . This method allows for the synthesis of symmetrical and unsymmetrical dihydropyridines and polyhydroquinolines .
Industrial Production Methods
Industrial production of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves scaling up the Hantzsch reaction under controlled conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise temperature and pH control to optimize the reaction rate and product quality .
化学反应分析
Types of Reactions
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hexahydroquinoline derivatives, which exhibit enhanced biological activities and pharmacological properties .
科学研究应用
作用机制
The mechanism of action of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors, modulating their activities and influencing cellular processes . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline (5-oxo-HHQ): A fused heterocycle with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
2-Chloroquinoline-based derivatives: These compounds exhibit antiviral, anticancer, and antibacterial activities.
Uniqueness
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
生物活性
Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.
Molecular Formula : C₁₁H₁₃N₁O₄
Molecular Weight : 223.225 g/mol
CAS Number : 150057-08-2
The compound possesses a unique structure that contributes to its biological properties. Its molecular weight and formula suggest potential interactions with biological molecules.
Antimicrobial Properties
Research indicates that methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Inhibition of Mycobacterium tuberculosis : The compound showed an IC90 of 6.8 μM against Mycobacterium tuberculosis H37Ra while demonstrating weak cytotoxicity (GI50 of 84.7 μM) towards MRC-5 human lung-derived fibroblasts .
- Lack of Activity Against Other Pathogens : It was inactive against several strains including Staphylococcus aureus, Candida albicans, and various Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline has been evaluated using the luminol chemiluminescence extinction assay. At a concentration of 10 μM, it reduced luminescence to 14% of the control reaction, suggesting significant antioxidant properties . This activity is attributed to its ability to interact with reactive oxygen species (ROS).
The mechanisms underlying the biological activities of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline are multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Antioxidant Mechanism : It may chelate metal ions or directly scavenge free radicals, thus mitigating oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9;/h6H,2-5H2,1H3,(H,12,13);1H |
InChI 键 |
QLJZWFYUMXWEAI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=O)C2=C(N1)CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















